molecular formula C13H8BrN5 B8470520 4-(6-Bromo-imidazo[1,2-a]pyrazin-8-ylamino)-benzonitrile

4-(6-Bromo-imidazo[1,2-a]pyrazin-8-ylamino)-benzonitrile

Cat. No.: B8470520
M. Wt: 314.14 g/mol
InChI Key: UEBAYIULPTYEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromo-imidazo[1,2-a]pyrazin-8-ylamino)-benzonitrile is a useful research compound. Its molecular formula is C13H8BrN5 and its molecular weight is 314.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8BrN5

Molecular Weight

314.14 g/mol

IUPAC Name

4-[(6-bromoimidazo[1,2-a]pyrazin-8-yl)amino]benzonitrile

InChI

InChI=1S/C13H8BrN5/c14-11-8-19-6-5-16-13(19)12(18-11)17-10-3-1-9(7-15)2-4-10/h1-6,8H,(H,17,18)

InChI Key

UEBAYIULPTYEQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-aminobenzonitrile (220 mg; 1.89 mmol) and 6,8-dibromo-imidazo[1,2-a]pyrazine (500 mg; 1.81 mmol) is slurried in DMF (1 mL) and heated to 140° C. for 20 minutes. The reaction is allowed to cool, and when the bath reaches 75° C., ethyl acetate (40 mL) is added and the slurry is stirred to break up large solid lumps into fine powder. The powdered 4-(6-bromo-imidazo[1,2-a]pyrazin-8-ylamino)-benzonitrile is filtered, washed with diethyl ether (2×50 mL) and dried under vacuum to a fine orange/tan solid (600 mg).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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